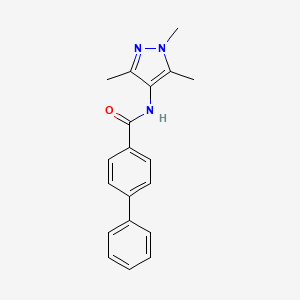
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of many cellular processes, including inflammation, immune response, and cell survival.
Mécanisme D'action
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide inhibits the activity of the NF-κB pathway by targeting the enzyme IKKβ, which is involved in the activation of NF-κB. By inhibiting IKKβ, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide prevents the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In cancer cells, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide induces cell cycle arrest and apoptosis, leading to reduced tumor growth and proliferation. Inflammatory diseases benefit from N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide treatment as it reduces inflammation and joint damage. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been shown to reduce the formation of atherosclerotic plaques, which can lead to cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, which is involved in many cellular processes. However, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has limitations, including its potential toxicity and off-target effects. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide may have different effects depending on the cell type and context in which it is used, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide research, including its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide could be used to target specific cell types, such as cancer stem cells, to prevent tumor recurrence. Further studies are needed to fully understand the potential therapeutic applications of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide and its limitations.
Méthodes De Synthèse
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide can be synthesized using a multistep process that involves the reaction of 4-biphenylcarboxylic acid with a mixture of 1,3,5-trimethylpyrazole and thionyl chloride. The resulting product is then treated with ammonia and acetic acid to yield N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide.
Applications De Recherche Scientifique
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases, such as rheumatoid arthritis, have also been shown to benefit from N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide treatment, as it reduces inflammation and joint damage. Additionally, N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-biphenylcarboxamide has been studied in the context of cardiovascular disease, as it has been shown to reduce the formation of atherosclerotic plaques.
Propriétés
IUPAC Name |
4-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-18(14(2)22(3)21-13)20-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGURNZQUTMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

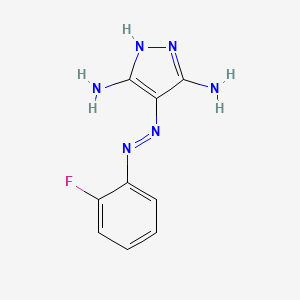
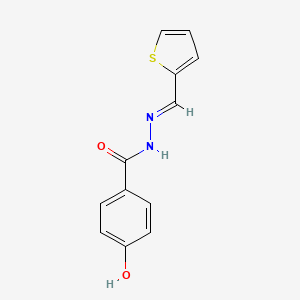
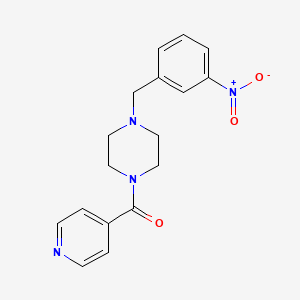
![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)
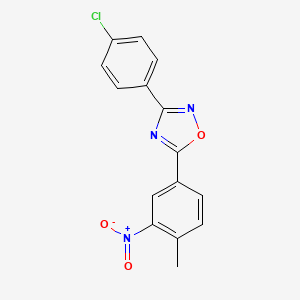
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)
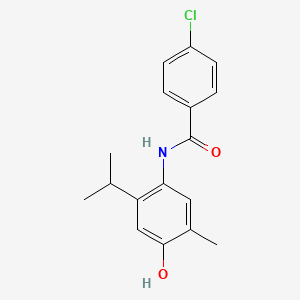
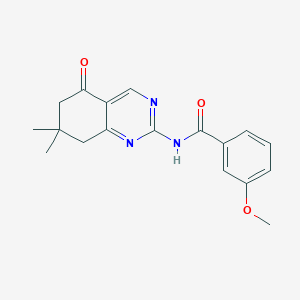
![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)